

Technical Guide: DMTr-dH2U-amidite for Oligonucleotide Synthesis

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Compound of Interest		
Compound Name:	DMTr-dH2U-amidite	
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This technical guide provides an in-depth overview of 5'-O-Dimethoxytrityl-2'-deoxy-5,6-dihydrouridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (**DMTr-dH2U-amidite**), a key reagent for the synthesis of oligonucleotides containing dihydrouridine. Dihydrouridine is a modified nucleoside found in transfer RNA (tRNA) that plays a crucial role in the structural integrity and function of these molecules.[1][2] The incorporation of dihydrouridine into synthetic oligonucleotides is essential for research in tRNA biology, RNA structure and function, and the development of RNA-based therapeutics.

Core Compound Data

The following table summarizes the key quantitative data for **DMTr-dH2U-amidite**.

Property	Value	Reference
Molecular Weight	714.8 g/mol	[3]
Alternate Molecular Weight	714.79 g/mol	[4]
Chemical Formula	C39H47N4O7P	[3]
CAS Number	151503-28-5	
Appearance	Off-white powder	
Storage Conditions	-20°C for long term storage	_



Experimental Protocol: Incorporation of DMTr-dH2U-amidite via Phosphoramidite Synthesis

The incorporation of **DMTr-dH2U-amidite** into a growing oligonucleotide chain is achieved through the well-established phosphoramidite solid-phase synthesis method. This cyclical process allows for the sequential addition of nucleotide building blocks to create a custom oligonucleotide sequence.

Materials:

- DMTr-dH2U-amidite
- Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
- Anhydrous acetonitrile
- Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
- Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
- Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)
- Oxidizing solution (e.g., iodine in THF/water/pyridine)
- Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
- Automated DNA/RNA synthesizer

Methodology:

The synthesis cycle consists of four main steps, which are repeated for each nucleotide addition:

 Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-



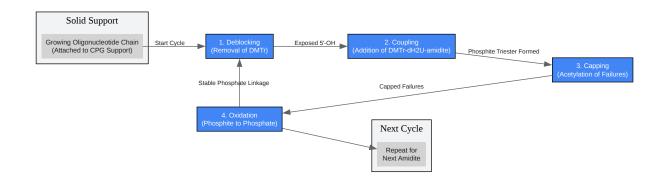
hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMTr cation provides a qualitative measure of the reaction efficiency.

- Coupling: The DMTr-dH2U-amidite, dissolved in anhydrous acetonitrile, is activated by the
 activator solution and then coupled to the free 5'-hydroxyl group of the growing
 oligonucleotide chain. This reaction forms a phosphite triester linkage.
- Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutants, they are acetylated using the capping solutions. This step ensures that only the desired full-length oligonucleotides are synthesized.
- Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage using the oxidizing solution.

This four-step cycle is repeated for each subsequent phosphoramidite to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a final deprotection step with a suitable base, typically ammonium hydroxide. The crude oligonucleotide is then purified, commonly by HPLC.

Workflow and Pathway Visualization

The following diagram illustrates the cyclical nature of the phosphoramidite synthesis method for the incorporation of **DMTr-dH2U-amidite**.





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Caption: The phosphoramidite synthesis cycle for oligonucleotide synthesis.

This in-depth guide provides the necessary information for the successful incorporation of **DMTr-dH2U-amidite** into synthetic oligonucleotides, enabling further research into the role of dihydrouridine in RNA biology and the development of novel RNA-based technologies.

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